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molecular formula C10H12O2 B8610345 2-(3-Methoxyphenyl)-2-methyloxirane CAS No. 70120-21-7

2-(3-Methoxyphenyl)-2-methyloxirane

Cat. No. B8610345
M. Wt: 164.20 g/mol
InChI Key: JWTROARTXJMXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04360519

Procedure details

Trimethyloxosulphonium iodide (100 g, 0.45 mole) was added as a slurry in dimethylsulphoxide (100 ml) to a stirred cooled suspension of sodium hydride (22.6 g of a 50% dispersion of oil, washed free from oil with ether) under nitrogen, keeping the internal temperature at 20° C. by ice-cooling. After stirring at room temperature for 1 hour 3-methoxyacetophenone (45 g, 0.3 mole) was added in a 1:1 mixtures of dry tetrahydrofuran-dimethylsulphoxide (100 ml). The reaction mixture was slowly heated to 50° C. over 1 hour and this temperature was maintained for 1 hour. The mixture was cooled, poured on to ice water and extracted with ether (4×150 ml). The combined extracts were washed with brine, dried (MgSO4) and evaporated to an oil (34.0 g) and used crude for the preparation of (3-methoxy)-α-methyl-α[(methylamino)methyl]benzene methanol.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three
Name
tetrahydrofuran dimethylsulphoxide
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I-].C[S+](C)(C)=O.[H-].[Na+].[CH3:9][C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[CH:13]=1)=[O:11].O1CCC[CH2:21]1.CS(C)=O>CS(C)=O>[CH3:19][O:18][C:14]1[CH:13]=[C:12]([C:10]2([CH3:21])[CH2:9][O:11]2)[CH:17]=[CH:16][CH:15]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
45 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)OC
Step Four
Name
tetrahydrofuran dimethylsulphoxide
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1.CS(=O)C
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
washed free from oil with ether) under nitrogen
CUSTOM
Type
CUSTOM
Details
at 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
this temperature was maintained for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×150 ml)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to an oil (34.0 g)
CUSTOM
Type
CUSTOM
Details
for the preparation of (3-methoxy)-α-methyl-α[(methylamino)methyl]benzene methanol

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1)C1(OC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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